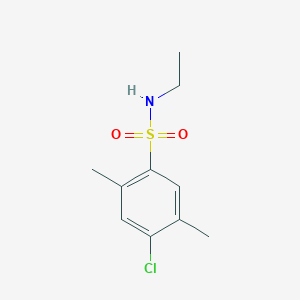
4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a chloro group, an ethyl group, and two methyl groups attached to a benzenesulfonamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide typically involves the sulfonation of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Sulfonation: 4-chloro-2,5-dimethylbenzenesulfonyl chloride is reacted with ethylamine in the presence of a base such as pyridine or triethylamine.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale sulfonation and amination processes. The reaction conditions are optimized for high yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
科学的研究の応用
4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-chloro-N-methyl-2,5-dimethylbenzenesulfonamide
- 4-chloro-N-ethylbenzenesulfonamide
- 2,5-dimethylbenzenesulfonamide
Uniqueness
4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chloro and ethyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis.
生物活性
4-Chloro-N-ethyl-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the sulfonation of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with ethylamine. The reaction is usually conducted under controlled conditions to ensure high yield and purity. The general synthetic route is as follows:
- Sulfonation : Reacting 4-chloro-2,5-dimethylbenzenesulfonyl chloride with ethylamine in the presence of a base (e.g., pyridine).
- Purification : The crude product is purified through recrystallization or column chromatography.
This compound exhibits its biological effects primarily through enzyme inhibition. It can interact with specific molecular targets, disrupting essential biochemical pathways. This inhibition can lead to various therapeutic effects, including antimicrobial and anti-inflammatory actions.
Case Studies and Research Findings
- Enzyme Inhibition : A study demonstrated that similar sulfonamide compounds inhibit insulin-regulated aminopeptidase (IRAP), which is involved in glucose metabolism. Such inhibition could potentially aid in managing diabetes .
- Antiviral Activity : Research into sulfonamide derivatives has revealed promising antiviral properties against viruses like SARS-CoV-2. For instance, a related compound exhibited an IC50 value of 0.8 µM against SARS-CoV-2 without cytotoxicity .
- Metabolic Syndrome : Investigations into the effects of sulfonamides on metabolic syndrome suggest that these compounds can enhance insulin sensitivity and improve glycemic control in animal models .
Data Table: Biological Activity Overview
特性
IUPAC Name |
4-chloro-N-ethyl-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-4-12-15(13,14)10-6-7(2)9(11)5-8(10)3/h5-6,12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDKAVWCIXFVGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














